molecular formula C13H11FIN B3335124 N-(4-Fluorobenzyl)-2-iodoaniline CAS No. 1040308-57-3

N-(4-Fluorobenzyl)-2-iodoaniline

Cat. No.: B3335124
CAS No.: 1040308-57-3
M. Wt: 327.14 g/mol
InChI Key: RNGQLVKAGGXNHR-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2-iodoaniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobenzyl)-2-iodoaniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This method typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorobenzyl)-2-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Major Products Formed:

    Substitution Reactions: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation Reactions: Formation of quinones or other oxidized products.

    Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry: N-(4-Fluorobenzyl)-2-iodoaniline is used as a building block in organic synthesis. It is particularly useful in the synthesis of complex molecules through cross-coupling reactions.

Biology: In biological research, this compound can be used to study the effects of fluorinated and iodinated anilines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its unique structure allows for the exploration of new drug candidates.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-2-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to certain targets, while the iodine atom can facilitate imaging studies due to its radiopaque properties.

Comparison with Similar Compounds

  • N-(4-Fluorobenzyl)-2-chloroaniline
  • N-(4-Fluorobenzyl)-2-bromoaniline
  • N-(4-Fluorobenzyl)-2-fluoroaniline

Uniqueness: N-(4-Fluorobenzyl)-2-iodoaniline is unique due to the presence of both fluorine and iodine atoms. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can be used for radiolabeling, making it valuable for imaging studies. This combination of properties is not commonly found in other similar compounds, making this compound a versatile and valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FIN/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGQLVKAGGXNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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